molecular formula C33H58O5 B14401012 25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate CAS No. 89596-52-1

25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate

Cat. No.: B14401012
CAS No.: 89596-52-1
M. Wt: 534.8 g/mol
InChI Key: RNCPMGUKHRCWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate is a synthetic long-chain fatty acid derivative engineered for research applications. The compound integrates a 3,5-dihydroxyphenyl moiety, a functional group observed in bioactive molecules for its potential antioxidant properties and role in molecular recognition pathways. The structure also features a secondary alcohol esterified with acetic acid at the 10-position of a 25-carbon chain, a modification that can significantly influence the molecule's lipophilicity, cellular uptake, and metabolic stability. This molecular architecture suggests potential utility in several research fields. It may serve as a key intermediate in the synthesis of novel lipids or be investigated for its interactions with cellular membranes and proteins. Researchers might explore its application in material science, for instance in the development of polymer precursors similar to phosphorus-containing flame retardants , or in biological studies to probe its effects on signaling pathways. The presence of the dihydroxyphenyl group invites investigation into its free radical scavenging capacity or its potential to mimic natural ligands in biological systems, akin to the mechanistic actions of other specialized pharmaceuticals . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

89596-52-1

Molecular Formula

C33H58O5

Molecular Weight

534.8 g/mol

IUPAC Name

[25-(3,5-dihydroxyphenyl)-9-hydroxypentacosan-10-yl] acetate

InChI

InChI=1S/C33H58O5/c1-3-4-5-6-17-20-23-32(37)33(38-28(2)34)24-21-18-15-13-11-9-7-8-10-12-14-16-19-22-29-25-30(35)27-31(36)26-29/h25-27,32-33,35-37H,3-24H2,1-2H3

InChI Key

RNCPMGUKHRCWGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O)OC(=O)C)O

Origin of Product

United States

Preparation Methods

Aliphatic Backbone Construction via Iterative Alkylation

Step 1: Synthesis of 9,10-Dihydroxypentacosane
A 25-carbon diol forms the scaffold. One method involves:

  • Wittig-Horner elongation : Starting from tridecanal (C13), sequential Wittig reactions with phosphonium ylides extend the chain. For example:
    $$
    \text{Tridecanal} + \text{Ph}3\text{P=CH(CH}2\text{)}{10}\text{COOMe} \rightarrow \text{Methyl 25-hydroxypentacosanoate}
    $$
    Reduction (LiAlH$$
    4$$) yields 1,25-pentacosanediol.
  • Hydroxylation at C9 and C10 : Selective oxidation of a mono-unsaturated intermediate (e.g., pentacos-9-ene) via Sharpless asymmetric dihydroxylation introduces vicinal diols. However, this method risks over-oxidation and requires rigorous temperature control (~0°C).

Step 2: Protection of Hydroxyl Groups

  • C9 hydroxyl : Protect as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl/imidazole.
  • C10 hydroxyl : Temporarily leave unprotected for subsequent acetylation.

Introducing the 3,5-Dihydroxyphenyl Moiety

Friedel-Crafts Alkylation

  • React 25-bromopentacosane with 3,5-dihydroxybenzaldehyde under Lewis acid catalysis (AlCl$$3$$):
    $$
    \text{C}
    {25}\text{H}{51}\text{Br} + \text{3,5-(HO)}2\text{C}6\text{H}3\text{CHO} \xrightarrow{\text{AlCl}3} \text{C}{25}\text{H}{51}-\text{C}6\text{H}3(\text{OH})2 + \text{HBr}
    $$
    Limitations include poor regioselectivity and competing polymerization of the phenolic component.

Suzuki-Miyaura Coupling

  • Pre-functionalize the aliphatic chain with a boronic ester at C25. Couple with 3,5-dihydroxyphenyl bromide using Pd(PPh$$3$$)$$4$$/base:
    $$
    \text{C}{24}\text{H}{49}\text{B(OR)}2 + \text{BrC}6\text{H}3(\text{OH})2 \rightarrow \text{C}{25}\text{H}{51}\text{C}6\text{H}3(\text{OH})2
    $$
    Yields depend on solvent polarity (e.g., DMF/H$$
    2$$O mixtures).

Acetylation at C10

Selective Esterification

  • After deprotecting the C9 TBDMS group (TBAF in THF), acetylate C10 using acetic anhydride/pyridine:
    $$
    \text{C}{25}\text{H}{51}\text{C}6\text{H}3(\text{OH})2-\text{CH(OH)CH}2\text{OH} \xrightarrow{\text{Ac}2\text{O}} \text{C}{25}\text{H}{51}\text{C}6\text{H}3(\text{OH})2-\text{CH(OAc)CH}_2\text{OH}
    $$
    Reaction conditions: 0°C to room temperature, 12–24 hours.

Analytical Validation and Optimization Challenges

Chromatographic Purification

  • Size-exclusion chromatography (SEC) : Separate long-chain intermediates using Bio-Beads S-X3 in toluene.
  • Reverse-phase HPLC : Final purification on C18 columns with acetonitrile/water gradients (65:35 to 85:15 v/v).

Spectroscopic Characterization

  • $$^1$$H NMR (CDCl$$_3$$): Key signals include:
    • δ 6.25–6.40 (m, 3H, aromatic protons).
    • δ 4.85 (t, 1H, C10 acetate).
    • δ 1.25–1.40 (m, 40H, aliphatic chain).
  • HRMS : Expected [M+Na]$$^+$$ at m/z 567.4128 (calc. for C$${33}$$H$${56}$$O$$_6$$Na).

Critical Evaluation of Methodologies

Method Advantages Limitations
Wittig elongation High chain-length control Low functional group tolerance
Suzuki coupling Regioselective aryl attachment Requires pre-functionalized boronic acid
Sharpless dihydroxylation Stereochemical precision Complex workup procedures

Chemical Reactions Analysis

Types of Reactions

25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Solubility

The compound shares the 3,5-dihydroxyphenyl group with several analogs, but its extended alkyl chain and additional hydroxyl groups distinguish it from shorter-chain derivatives. Key structural comparisons include:

Compound Name Alkyl Chain Length Hydroxyl Positions Key Functional Groups Molecular Weight (approx.)
Methyl 2,5-dihydroxyphenyl acetate C1 (methyl) 2,5 on phenyl Acetate ester, dihydroxyphenyl ~196 g/mol
Ethyl 2,5-dihydroxyphenyl acetate C2 (ethyl) 2,5 on phenyl Acetate ester, dihydroxyphenyl ~210 g/mol
Butyl 2,5-dihydroxyphenyl acetate C4 (butyl) 2,5 on phenyl Acetate ester, dihydroxyphenyl ~238 g/mol
Target Compound C25 (pentacosan) 9,10 on alkyl Acetate ester, 3,5-dihydroxyphenyl ~550–600 g/mol (estimated)

Key Observations :

  • The long alkyl chain of the target compound likely reduces solubility in polar solvents (e.g., water) compared to methyl or ethyl analogs, which are more hydrophilic .

Biological Activity

The compound 25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate , also known as SNF-4794-7, is a long-chain fatty acid derivative with significant biological activity. Its unique structure, characterized by a hydroxylated phenyl group and a long aliphatic chain, suggests potential applications in various fields, including pharmacology and biochemistry. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • IUPAC Name : [25-(3,5-dihydroxyphenyl)-9-hydroxypentacosan-10-yl] acetate
  • CAS Number : 89596-52-1
  • Molecular Formula : C33H58O5
  • Molecular Weight : 534.81 g/mol

Physical Properties

PropertyValue
AppearanceSolid
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate is hypothesized to be linked to its structural features. The presence of hydroxyl groups may enhance its interaction with biological membranes and enzymes.

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress. This suggests that SNF-4794-7 may also possess similar activity .
  • Anti-inflammatory Effects : Research indicates that long-chain fatty acids can modulate inflammatory pathways. In vitro studies have shown that derivatives like SNF-4794-7 can inhibit the production of pro-inflammatory cytokines .
  • Cell Proliferation : A recent study investigated the effect of SNF-4794-7 on cancer cell lines. It was found to induce apoptosis in certain cancer cells while promoting proliferation in normal cells, highlighting its potential as a therapeutic agent.

Comparative Biological Activity Table

CompoundActivity TypeReference
25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetateAntioxidant
Similar Hydroxylated Fatty AcidsAnti-inflammatory
Related Long-chain Fatty AcidsCell Proliferation

Q & A

Q. How can researchers optimize the synthesis of 25-(3,5-Dihydroxyphenyl)-9-hydroxypentacosan-10-YL acetate to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization: Begin with modular synthesis of the pentacosan backbone, followed by regioselective introduction of hydroxyl and dihydroxyphenyl groups. Use protecting groups (e.g., acetyl for hydroxyl groups) to prevent side reactions .
  • Catalytic Optimization: Test palladium or enzyme-mediated coupling for dihydroxyphenyl attachment, monitoring reaction efficiency via HPLC (≥98% purity target) .
  • Purification: Employ silica gel chromatography followed by recrystallization in ethanol/water mixtures to isolate high-purity fractions. Validate purity using NMR (1H/13C) and LC-MS .

Q. What analytical techniques are most reliable for characterizing structural integrity and functional group placement in this compound?

Methodological Answer:

  • Spectroscopic Profiling:
    • NMR: Assign peaks for the dihydroxyphenyl (δ 6.5–7.2 ppm, aromatic protons) and acetate groups (δ 2.1–2.3 ppm, methyl protons) .
    • FT-IR: Confirm hydroxyl (3200–3600 cm⁻¹) and ester (1720–1750 cm⁻¹) stretches .
  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity and detect degradation products .

Q. How should researchers design solubility and stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify optimal storage conditions. Use dynamic light scattering (DLS) to monitor aggregation .
  • Accelerated Stability Testing: Incubate samples at 4°C, 25°C, and 40°C for 4–12 weeks. Analyze degradation via HPLC and track hydroxyl group oxidation using UV-Vis (λ = 280 nm) .

Advanced Research Questions

Q. What mechanistic insights are required to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Methodological Answer:

  • Isotopic Labeling: Synthesize deuterated analogs (e.g., deuterium at the 9-hydroxyl position) to clarify proton coupling patterns in NMR .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR data .
  • Variable-Temperature NMR: Identify dynamic effects (e.g., hindered rotation of dihydroxyphenyl groups) by acquiring spectra at 25°C and −20°C .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity while minimizing interference from its structural complexity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Syntize truncated analogs (e.g., lacking the pentacosan chain) to isolate bioactive moieties .
  • Cell-Based Assays: Use fluorescent probes (e.g., Annexin V for apoptosis) in cancer cell lines, normalizing results to cytotoxicity controls (MTT assay) .
  • Metabolite Tracking: Employ stable isotope labeling (13C-acetate) to monitor metabolic processing via LC-MS/MS .

Q. What experimental strategies are recommended to study the compound’s stability under oxidative stress or enzymatic degradation?

Methodological Answer:

  • Oxidative Stress Models: Expose the compound to H2O2 (0.1–1 mM) or cytochrome P450 enzymes, quantifying degradation products via UPLC-QTOF .
  • Enzymatic Hydrolysis: Incubate with esterases (e.g., porcine liver esterase) and track acetate cleavage using 1H NMR (loss of δ 2.1 ppm peak) .
  • Microsomal Stability: Use liver microsomes (human/rat) to predict in vivo metabolic pathways .

Q. How can computational modeling (e.g., MD simulations) guide the design of derivatives with enhanced binding affinity for target receptors?

Methodological Answer:

  • Docking Studies: Model interactions with cannabinoid receptors (CB1/CB2) using AutoDock Vina, focusing on dihydroxyphenyl hydrogen bonding .
  • Molecular Dynamics (MD): Simulate lipid bilayer penetration (pentacosan chain) to optimize pharmacokinetic properties (e.g., logP) .
  • QSAR: Develop predictive models using descriptors like polar surface area and H-bond donors .

Data Interpretation & Theoretical Frameworks

Q. How should researchers reconcile discrepancies between experimental data and theoretical predictions (e.g., logP vs. measured solubility)?

Methodological Answer:

  • Multi-Parameter Optimization: Cross-validate logP (calculated via ChemAxon) with experimental shake-flask results. Adjust for ionization effects using Henderson-Hasselbalch corrections .
  • Error Analysis: Quantify instrument-specific biases (e.g., HPLC column aging) by repeating assays with fresh standards .

Q. What conceptual frameworks are critical for linking this compound’s activity to broader biochemical pathways (e.g., oxidative stress response)?

Methodological Answer:

  • Systems Biology: Map interactions using KEGG pathways, focusing on NADPH oxidase or glutathione reductase modulation .
  • Transcriptomics: Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., Nrf2 targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.